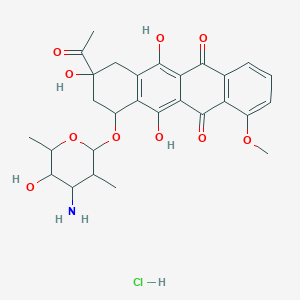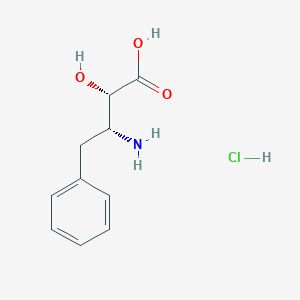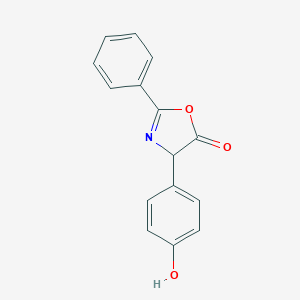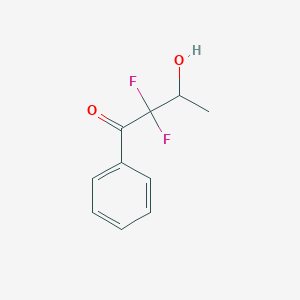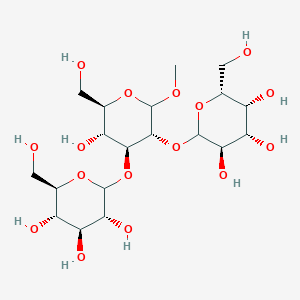
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside, also known as MGG, is a natural disaccharide found in the roots of various plants. It is composed of two sugar molecules, galactose and glucose, and has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while promoting the production of anti-inflammatory cytokines and antioxidant enzymes. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has also been shown to modulate the activity of various transcription factors and enzymes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to have various biochemical and physiological effects, including the modulation of immune function, regulation of glucose and lipid metabolism, and protection against oxidative stress and inflammation. It has also been shown to have a protective effect on liver and brain function, as well as potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic properties. However, its purification and synthesis can be challenging, and its effects can vary depending on the source and extraction method. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
Future research on Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside should focus on the identification of its molecular targets and mechanisms of action, as well as its potential therapeutic applications in various diseases. This includes the investigation of its effects on immune function, glucose and lipid metabolism, and oxidative stress and inflammation. Further studies are also needed to optimize its synthesis and purification methods, as well as to explore its potential use in combination with other therapeutic agents.
Conclusion:
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside is a natural disaccharide with potential therapeutic properties. Its synthesis method involves the extraction and purification of plant roots, and it has been extensively studied for its anti-inflammatory, antioxidant, and immunomodulatory effects. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin and low toxicity, but further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on the identification of its molecular targets and optimization of its synthesis and purification methods.
Métodos De Síntesis
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside can be synthesized from the roots of various plants, including Astragalus membranaceus, Codonopsis pilosula, and Pueraria lobata. The synthesis method involves the extraction of the plant roots using solvents such as ethanol or water, followed by purification using chromatography techniques. The final product is obtained through the hydrolysis of the purified extract using acid or enzyme catalysts.
Aplicaciones Científicas De Investigación
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to have hepatoprotective, neuroprotective, and anti-cancer properties. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been used in various scientific research studies, including animal and cell culture experiments, to investigate the mechanisms of action and potential therapeutic applications.
Propiedades
Número CAS |
131614-86-3 |
|---|---|
Nombre del producto |
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside |
Fórmula molecular |
C19H34O16 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-19-16(35-18-14(29)12(27)9(24)6(3-21)32-18)15(10(25)7(4-22)33-19)34-17-13(28)11(26)8(23)5(2-20)31-17/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15+,16-,17?,18?,19?/m1/s1 |
Clave InChI |
DSSFDBDJROTIDD-IMKFMAERSA-N |
SMILES isomérico |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
methyl 2-O-alpha-D-galactopyranosyl-3-O-beta-glucopyranosyl-alpha-D-glucopyranoside methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside MGGG E coli |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



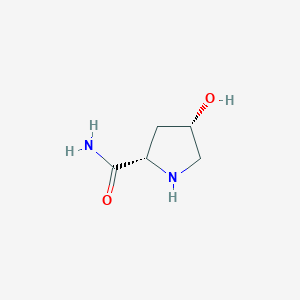
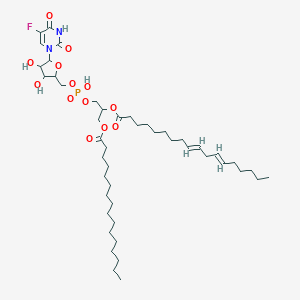
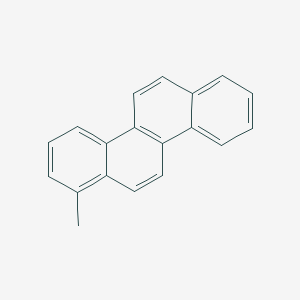
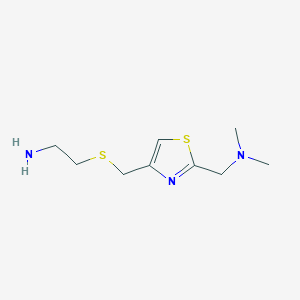
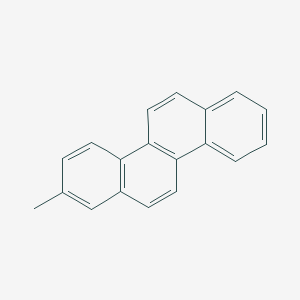

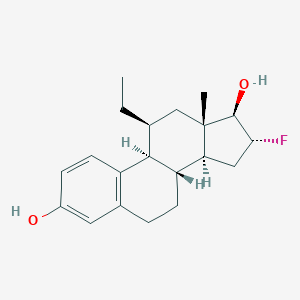

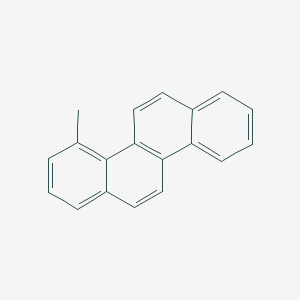
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
